Bis(dimethylamino)-methylsilane

Catalog No.
S8085086
CAS No.
M.F
C5H16N2Si
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dimethylamino)-methylsilane

Product Name

Bis(dimethylamino)-methylsilane

IUPAC Name

N-[dimethylamino(methyl)silyl]-N-methylmethanamine

Molecular Formula

C5H16N2Si

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3

InChI Key

VBYLGQXERITIBP-UHFFFAOYSA-N

SMILES

CN(C)[SiH](C)N(C)C

Canonical SMILES

CN(C)[SiH](C)N(C)C

Bis(dimethylamino)-methylsilane is an organosilicon compound with the molecular formula C5H16N2Si\text{C}_5\text{H}_{16}\text{N}_2\text{Si}. It features a silicon atom bonded to a methyl group and two dimethylamino groups. This structure imparts unique reactivity and properties, making it a versatile reagent in various chemical applications. The compound is typically a colorless liquid that is sensitive to moisture, reacting with water to release dimethylamine and form silanol byproducts .

  • Silanization Reactions: The compound can react with alcohols, amines, and thiols to form siloxanes, which are critical in surface modification processes. For instance, it can react with methanol to produce trimethylsilyl methoxide:
     CH3 2N CH3 SiCH3+CH3OH CH3 3SiOCH3+ CH3 2NH\text{ CH}_3\text{ }_2\text{N CH}_3\text{ SiCH}_3+\text{CH}_3\text{OH}\rightarrow \text{ CH}_3\text{ }_3\text{SiOCH}_3+\text{ CH}_3\text{ }_2\text{NH}
  • Gas Chromatography Derivatization: It serves as a derivatization agent for enhancing the volatility of certain compounds, facilitating their analysis by gas chromatography .
  • Dimethylaminomethylation: The compound can undergo reactions initiated by strong acids, leading to the formation of more complex nitrogen-containing compounds .

Bis(dimethylamino)-methylsilane can be synthesized through several methods:

  • Reaction of Dimethylamine with Methylchlorosilane: A common method involves reacting dimethylamine with methylchlorosilane under controlled conditions to yield bis(dimethylamino)-methylsilane along with hydrochloric acid as a byproduct.
  • Direct Amination: Another approach includes the direct amination of silanes using dimethylamine in the presence of catalysts.
  • Use of Formaldehyde: Similar to other dimethylamino compounds, it can also be synthesized using formaldehyde and dimethylamine .

The applications of bis(dimethylamino)-methylsilane are diverse:

  • Surface Modification: It is widely used to modify surfaces for improved hydrophobicity and chemical stability.
  • Microelectrode Silanization: The compound is employed in silanizing pH-sensitive microelectrodes, enhancing their performance in biological assays .
  • Gas Chromatography: As a derivatization reagent, it facilitates the analysis of volatile compounds by improving their detectability .

Interaction studies involving bis(dimethylamino)-methylsilane often focus on its reactivity with various functional groups. For example, its ability to form stable siloxane bonds makes it valuable in creating durable coatings that resist moisture and chemical degradation. Its interactions with biological systems also warrant investigation due to potential effects on cellular environments when used in microelectrode applications .

Several compounds share structural or functional similarities with bis(dimethylamino)-methylsilane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Bis(dimethylamino)methaneC5H15N2\text{C}_5\text{H}_{15}\text{N}_2Simplest ditertiary amine; used in organic synthesis
Tris(dimethylamino)silaneC6H18N3Si\text{C}_6\text{H}_{18}\text{N}_3\text{Si}Contains three dimethylamino groups; more nucleophilic
DimethyldichlorosilaneC2H6Cl2Si\text{C}_2\text{H}_6\text{Cl}_2\text{Si}Chlorinated silane; used for surface modifications
TrimethoxysilaneC3H10O3Si\text{C}_3\text{H}_{10}\text{O}_3\text{Si}Used in sol-gel processes; less reactive than bis(dimethylamino)-methylsilane

Uniqueness

Bis(dimethylamino)-methylsilane stands out due to its dual functionality as both a silane and an amine, allowing it to participate in unique chemical transformations not readily achievable by other similar compounds. Its ability to create stable bonds while modifying surface properties makes it particularly valuable in both industrial and research settings.

Hydrogen Bond Acceptor Count

2

Exact Mass

132.108275053 g/mol

Monoisotopic Mass

132.108275053 g/mol

Heavy Atom Count

8

Dates

Last modified: 02-18-2024

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